molecular formula C10H11FO4 B6301622 Methyl 2,3-dimethoxy-6-fluorobenzoate CAS No. 1260793-27-8

Methyl 2,3-dimethoxy-6-fluorobenzoate

Cat. No.: B6301622
CAS No.: 1260793-27-8
M. Wt: 214.19 g/mol
InChI Key: PUVNTWOBJNYBNG-UHFFFAOYSA-N
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Description

Methyl 2,3-dimethoxy-6-fluorobenzoate is a useful research compound. Its molecular formula is C10H11FO4 and its molecular weight is 214.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 214.06413699 g/mol and the complexity rating of the compound is 222. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-fluoro-2,3-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO4/c1-13-7-5-4-6(11)8(9(7)14-2)10(12)15-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVNTWOBJNYBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2,3 Dimethoxy 6 Fluorobenzoate

Direct Esterification Routes and Precursor Utilization

Direct esterification is a fundamental and widely used method for producing esters. This approach relies on the availability of the corresponding carboxylic acid precursor, 2,3-dimethoxy-6-fluorobenzoic acid.

The most straightforward route to Methyl 2,3-dimethoxy-6-fluorobenzoate is the Fischer-Speier esterification of 2,3-dimethoxy-6-fluorobenzoic acid. This reaction involves treating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comglobalscientificjournal.com The reaction is an equilibrium process, and to drive it towards the product side, a large excess of methanol is typically used, which can also serve as the solvent. masterorganicchemistry.com The removal of water as it is formed can also increase the yield. masterorganicchemistry.comnih.gov

Recent advancements have explored the use of heterogeneous catalysts to simplify product purification and catalyst recovery. For instance, metal-organic frameworks like UiO-66-NH2 have been successfully employed as recyclable catalysts for the methyl esterification of various fluorinated aromatic carboxylic acids. rsc.orgrsc.orgresearchgate.net Similarly, solid acid catalysts based on zirconium have shown high activity in the esterification of benzoic acids with methanol. mdpi.com These modern catalytic methods can offer milder reaction conditions and improved efficiency compared to traditional approaches.

Table 1: Representative Conditions for Direct Esterification of Aromatic Acids

MethodCatalystAlcoholKey ConditionsPurposeCitation
Fischer-SpeierConcentrated H₂SO₄Methanol (Excess)RefluxDrives equilibrium towards ester formation. masterorganicchemistry.comglobalscientificjournal.com
Heterogeneous CatalysisUiO-66-NH₂Methanol150 °C, 10 hoursFacilitates easier catalyst removal and reuse. rsc.orgresearchgate.net
Solid Acid CatalysisZirconium/Titanium OxideMethanol100-120 °CProvides a robust, reusable solid acid catalyst. mdpi.com

The viability of direct esterification is entirely dependent on the availability of the starting material, 2,3-dimethoxy-6-fluorobenzoic acid. The synthesis of this precursor is a significant challenge due to the need for precise placement of three different substituents on the aromatic ring. A plausible multi-step synthesis might start from a more readily available fluorinated or methoxylated benzene (B151609) derivative. For example, a route could begin with a di-substituted compound like 1-fluoro-2,3-dimethoxybenzene (B1334146) and introduce the carboxylic acid group (or a precursor) at the 6-position. Alternatively, starting with a fluorobenzoic acid and introducing the methoxy (B1213986) groups regioselectively is another potential pathway. Synthesizing related compounds, such as 3,5-dimethoxy-2,4-difluorobenzoic acid, has been achieved through a sequence of nitration, methoxyl substitution, reduction, and diazotisation starting from a tetrafluorobenzoic acid. researchgate.net This highlights the complex, multi-step nature often required to build such highly substituted aromatic acids.

Multi-step Synthetic Strategies and Reaction Optimization

Beyond the direct esterification of a pre-made acid, multi-step strategies can build the final ester product from simpler aromatic systems, often employing powerful cross-coupling reactions.

Modern organic synthesis offers sophisticated alternatives to traditional esterification, notably through palladium-catalyzed reactions. These methods can form the ester directly from an aryl halide. For example, a precursor such as 1-bromo-2,3-dimethoxy-6-fluorobenzene could undergo palladium-catalyzed carbonylation in the presence of methanol. A highly effective variant of this reaction uses aryl formates as a source of carbon monoxide, avoiding the need to handle toxic CO gas directly. nih.govrsc.orgrsc.org This process, catalyzed by a palladium complex with a suitable ligand like xantphos, can proceed at ambient pressure to give high yields of the corresponding aryl ester. rsc.orgcore.ac.uk Another approach involves the direct palladium-catalyzed coupling of an aryl iodide with a carboxylic acid. acs.org

Table 2: Example of a Palladium-Catalyzed Esterification System

Aryl Halide SubstrateCarbonyl SourceCatalyst SystemBaseSolventTemperatureCitation
4-BromotoluenePhenyl formatePdCl₂(PhCN)₂ / XantphosEt₃NDMF60-90 °C rsc.orgcore.ac.uk

Achieving the specific 1,2,3,6-substitution pattern of this compound is a central challenge in its synthesis. The principles of regioselective functionalization are therefore critical. The directing effects of the substituents on the aromatic ring guide the position of incoming electrophiles or nucleophiles. Both the fluorine atom and the methoxy groups are ortho-, para-directing for electrophilic aromatic substitution. Therefore, a carefully designed sequence of reactions is necessary to install the groups in the desired locations without generating mixtures of isomers. For instance, the bromination of 1,4-dimethoxy-2,3-dimethylbenzene (B1360320) has been studied to control the position of bromine addition, demonstrating the importance of reaction conditions in achieving regioselectivity. researchgate.net The synthesis of complex fluorinated molecules often relies on leveraging the unique electronic properties of fluorine to direct subsequent reactions. nih.govnih.gov

Optimizing the yield of this compound requires careful control over reaction conditions, regardless of the chosen synthetic route.

For direct esterification methods, key parameters to optimize include:

Temperature: Higher temperatures generally increase the reaction rate, but must be balanced against potential side reactions. angolaonline.net

Catalyst Concentration: The amount of acid catalyst influences the rate of esterification. angolaonline.net

Reagent Ratio: Using a large excess of the alcohol (methanol) shifts the equilibrium toward the product, maximizing the yield according to Le Châtelier's principle. masterorganicchemistry.com

Water Removal: As water is a byproduct of esterification, its removal (e.g., through azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent) prevents the reverse hydrolysis reaction and increases conversion. nih.gov

For palladium-catalyzed strategies , optimization focuses on:

Catalyst and Ligand Choice: The nature of the palladium precursor and the phosphine (B1218219) ligand is crucial for catalytic activity and can dramatically affect yield. rsc.orgacs.org

Base and Solvent: The choice of base and solvent system can significantly impact the reaction's efficiency and rate. core.ac.uk

Temperature and Reaction Time: These parameters must be fine-tuned to ensure complete conversion of the starting material without degrading the product or catalyst.

Ultimately, the selection of the optimal synthetic methodology depends on factors such as the availability of starting materials, the desired scale of the reaction, and the laboratory equipment at hand.

Application of Directed Metalation Strategies for Ortho-Substituted Aromatics

The synthesis of polysubstituted aromatic compounds with precise regiochemistry is a cornerstone of modern organic chemistry. For a molecule such as this compound, where substituents are arranged in a specific pattern on the benzene ring, traditional electrophilic aromatic substitution methods often fall short due to a lack of regiocontrol. Directed metalation, particularly directed ortho-metalation (DoM), has emerged as a powerful and versatile strategy to overcome this challenge. mdpi.comdergipark.org.tr This technique relies on the use of a directing metalation group (DMG) to guide the deprotonation of the aromatic ring to a specific ortho position by an organolithium reagent. dergipark.org.tr The resulting aryllithium intermediate can then be quenched with a suitable electrophile to introduce a desired functional group with high regioselectivity.

Ortho-Lithiation and Subsequent Electrophilic Quenching

The core of the synthetic route to this compound via DoM involves the ortho-lithiation of a suitably substituted aromatic precursor, followed by quenching with an electrophile to introduce the carboxylic acid functionality, which is then esterified. The logical precursor for this strategy is 1-fluoro-2,3-dimethoxybenzene.

The process begins with the deprotonation of the aromatic ring using a strong lithium base, typically an alkyllithium such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). organic-chemistry.org The organolithium reagent coordinates with the most effective DMG on the ring, facilitating the removal of a proton from the adjacent ortho position to form a stable aryllithium intermediate. dergipark.org.tr

Following the formation of the lithiated species, the reaction mixture is treated with an appropriate electrophile. For the synthesis of the target molecule, the electrophile of choice is carbon dioxide (CO₂), which upon reaction with the aryllithium intermediate and subsequent acidic workup, yields the corresponding benzoic acid derivative, 2,3-dimethoxy-6-fluorobenzoic acid. This carboxylation step is a common and efficient method for introducing a carboxylic acid group onto an aromatic ring.

The final step in the sequence is the esterification of the resulting 2,3-dimethoxy-6-fluorobenzoic acid with methanol (CH₃OH) to afford the desired product, this compound. This transformation can be achieved through various standard esterification protocols, such as Fischer-Speier esterification using an acid catalyst.

A plausible reaction scheme is outlined below:

Scheme 1: Synthesis of this compound via Ortho-Lithiation

Reaction scheme for the synthesis of this compound

A proposed synthetic pathway involving ortho-lithiation of 1-fluoro-2,3-dimethoxybenzene, followed by carboxylation and esterification.

Influence of Directing Groups on Regioselectivity

The regiochemical outcome of the ortho-lithiation step is critically dependent on the directing ability of the substituents present on the aromatic ring. libretexts.org In the case of the precursor 1-fluoro-2,3-dimethoxybenzene, there are three potential sites for deprotonation. The directing metalation groups (DMGs) present are the two methoxy (-OCH₃) groups and the fluorine (-F) atom.

The directing power of various DMGs has been extensively studied and is generally ranked based on their ability to coordinate with the lithium reagent and acidify the ortho protons. The established hierarchy of common directing groups is crucial for predicting the regioselectivity of the reaction. Methoxy groups are known to be effective DMGs, while fluorine is also recognized as a directing group, albeit generally weaker than methoxy. mdpi.com

In a molecule with multiple DMGs, their effects can be either cooperative (reinforcing) or competitive. For 1-fluoro-2,3-dimethoxybenzene, the two methoxy groups and the fluorine atom will influence the site of lithiation. The position ortho to the fluorine and one of the methoxy groups (the C6 position) is expected to be the most acidic and sterically accessible site for deprotonation. The cooperative effect of the fluorine and the adjacent methoxy group would strongly direct the lithiation to this position, leading to the desired regiochemistry for the subsequent carboxylation.

Regioselectivity of ortho-lithiation

The directing effects of the methoxy and fluoro groups on the regioselectivity of the ortho-lithiation of 1-fluoro-2,3-dimethoxybenzene.

Green Chemistry Principles in Synthetic Route Development

Solvent-Free or Reduced-Solvent Synthesis

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution. In the context of the synthesis of this compound, the esterification step is a prime candidate for the application of solvent-free conditions.

Traditional Fischer-Speier esterification often employs an excess of the alcohol, which also acts as the solvent. However, several modern methods allow for esterification to be carried out with minimal or no solvent. For instance, the use of solid acid catalysts can facilitate the reaction between the carboxylic acid and the alcohol in the absence of a solvent. tandfonline.comresearchgate.netscispace.com These catalysts can be easily separated from the reaction mixture and potentially reused, simplifying the workup procedure and reducing waste.

Table 1: Examples of Solvent-Free Esterification Methods

CatalystAlcoholConditionsYield (%)Reference
Silphos [PCl₃-n(SiO₂)n]Various primary, secondary, and tertiary alcoholsRoom temperatureGood to excellent tandfonline.com
H₃PO₄/TiO₂-ZrO₂Various aliphatic alcoholsOptimized temperatureHigh scispace.com
Supported Iron Oxide NanoparticlesVarious alcoholsConvenient conditionsHigh mdpi.com
Dried Dowex H⁺/NaIMethanolReflux82 nih.gov

These examples demonstrate the feasibility of performing the esterification of aromatic acids under solvent-free or reduced-solvent conditions, which is a significant step towards a greener synthesis of this compound.

Atom-Economy Considerations and Byproduct Minimization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.orgucla.edu A reaction with high atom economy is one that generates minimal byproducts.

The DoM-based synthesis of this compound generally exhibits good atom economy in the key bond-forming steps. The ortho-lithiation step, in principle, only generates a volatile alkane (e.g., butane (B89635) from n-BuLi) as a byproduct. The subsequent carboxylation with CO₂ incorporates all the atoms of the electrophile into the product.

Table 2: Atom Economy Calculation for the Synthesis of this compound (Illustrative)

ReactantMolecular Weight ( g/mol )ProductMolecular Weight ( g/mol )
1-fluoro-2,3-dimethoxybenzene156.15This compound214.19
n-Butyllithium64.06Butane58.12
Carbon Dioxide44.01Water18.02
Methanol32.04
Total Reactant Mass 296.26 Total Product Mass 290.33

This table provides an illustrative calculation of atom economy. Actual values may vary depending on the specific reagents and conditions used.

Chemical Reactivity and Derivatization Studies of Methyl 2,3 Dimethoxy 6 Fluorobenzoate

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. The regiochemical outcome is determined by the directing effects of the substituents already present on the ring. The substituents on Methyl 2,3-dimethoxy-6-fluorobenzoate have competing effects.

Methoxy (B1213986) groups (-OCH₃): These are powerful activating groups and are ortho-, para-directing due to their ability to donate electron density via resonance.

Fluorine atom (-F): Halogens are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance.

Methyl Ester group (-COOCH₃): This is a deactivating group and a meta-director due to its electron-withdrawing nature, both by induction and resonance.

Considering these effects, the aromatic ring is highly activated towards electrophilic attack. The two methoxy groups are the most powerful activating and directing groups. The likely site for electrophilic substitution is the C5 position, which is para to the C2-methoxy group and ortho to the C3-methoxy group. The C4 position is also activated (ortho to the C3-methoxy), but substitution at C5 is generally favored due to reduced steric hindrance compared to the position between two substituents. The strong deactivating nature of the ester group makes substitution on the other side of the ring less likely.

Table 1: Predicted Directing Effects of Substituents on this compound for Electrophilic Aromatic Substitution

SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Effect
-FC6Inductive: Withdrawing (-I)Resonance: Donating (+R)DeactivatingOrtho, Para
-OCH₃C2Inductive: Withdrawing (-I)Resonance: Donating (+R)ActivatingOrtho, Para
-OCH₃C3Inductive: Withdrawing (-I)Resonance: Donating (+R)ActivatingOrtho, Para
-COOCH₃C1Inductive: Withdrawing (-I)Resonance: Withdrawing (-R)DeactivatingMeta

This table is based on established principles of organic chemistry, as specific experimental data for this compound was not found.

Nucleophilic Aromatic Substitution Reactions of the Fluorine Atom

The fluorine atom can potentially be displaced by a nucleophile via a Nucleophilic Aromatic Substitution (SₙAr) reaction. This reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group.

Functional Group Transformations and Interconversions

Hydrolysis of the Ester Moiety

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 2,3-dimethoxy-6-fluorobenzoic acid, under either acidic or basic conditions.

Under basic conditions (saponification), a hydroxide (B78521) ion would attack the carbonyl carbon of the ester. The presence of two ortho substituents (the C6-fluoro and C2-methoxy groups) creates significant steric hindrance around the ester's carbonyl carbon. In highly hindered esters, such as methyl 2,4,6-trimethylbenzoate, the typical acyl-oxygen cleavage mechanism (BAc2) can be slowed, and an alternative alkyl-oxygen cleavage mechanism (BAl2), where the nucleophile attacks the methyl group in an Sₙ2 fashion, can sometimes occur. Given the steric environment of this compound, a slower reaction rate for hydrolysis compared to unhindered methyl benzoate (B1203000) would be expected. nih.gov

Acid-catalyzed hydrolysis would proceed via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. This process would similarly be influenced by the steric hindrance around the reaction center.

Alkylation and Acylation Reactions

While Friedel-Crafts alkylation and acylation reactions occur on the aromatic ring (see Section 3.1), other functional groups could potentially undergo these reactions. For instance, the oxygen atoms of the methoxy groups could theoretically be O-dealkylated under harsh acidic conditions (e.g., with HBr or BBr₃), followed by re-alkylation to introduce different alkyl groups. However, these are general reactions and no specific literature has been found detailing such transformations for this particular molecule.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. These reactions typically require an aryl halide (or pseudohalide like a triflate) as a coupling partner.

As an aryl fluoride, this compound is a challenging substrate for standard palladium-catalyzed coupling reactions like Suzuki, Heck, or Sonogashira. The carbon-fluorine bond is very strong and generally requires specialized, highly active catalyst systems (e.g., those with specific nickel or palladium catalysts and electron-rich ligands) to undergo oxidative addition. While C-F bond activation is a field of active research, no specific examples of successful coupling reactions starting directly from this compound were identified in available literature. A more conventional synthetic approach would involve converting the substrate to a more reactive halide, such as an iodide or bromide, prior to attempting cross-coupling. For comparison, the related compound Methyl 2-bromo-6-fluorobenzoate would be a more suitable substrate for these reactions. nih.gov

Chemo- and Regioselectivity in Complex Reaction Systems

The concept of chemo- and regioselectivity is crucial when a molecule with multiple reactive sites is subjected to a reagent. Based on the analysis above, several selective transformations could be predicted for this compound.

Regioselectivity in EAS: As discussed in Section 3.1, electrophilic attack is predicted to occur selectively at the C5 position, governed by the powerful directing effects of the two methoxy groups.

Chemoselectivity (Functional Group Selectivity):

Under mild basic conditions, it is expected that hydrolysis of the ester would be the preferred reaction over nucleophilic substitution of the fluorine.

When using a strong nucleophile under anhydrous conditions, SₙAr at the C6 position might be favored over ester hydrolysis.

For electrophilic reactions, substitution on the aromatic ring is far more likely than reaction at any of the other functional groups, provided that conditions are controlled to avoid demethylation of the ether groups.

The precise outcome in any given reaction would be highly dependent on the specific reagents and conditions employed, and a detailed experimental investigation would be required to confirm these theoretical predictions.

Spectroscopic Characterization and Structural Elucidation of Methyl 2,3 Dimethoxy 6 Fluorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local electronic environments of atomic nuclei. For methyl 2,3-dimethoxy-6-fluorobenzoate, ¹H, ¹³C, and ¹⁹F NMR are essential for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the methoxy (B1213986) and methyl ester groups. The aromatic region will likely display two doublets corresponding to the protons at the C4 and C5 positions of the benzene (B151609) ring. The proton at C5 is expected to couple with the adjacent fluorine atom, resulting in a doublet of doublets. The chemical shifts of the two methoxy groups at C2 and C3, along with the methyl ester protons, will appear as singlets in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.0 - 7.2d~ 8-9
H-56.8 - 7.0dd~ 8-9, ~4-5 (H-F)
OCH₃ (ester)~ 3.9s-
OCH₃ (C2)~ 3.8s-
OCH₃ (C3)~ 3.7s-

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum will provide information on all ten carbon atoms in the molecule. The carbonyl carbon of the ester group will be the most downfield signal. The aromatic carbons will appear in the intermediate region, with their chemical shifts influenced by the attached substituents (fluorine and methoxy groups). The carbons directly bonded to the fluorine and oxygen atoms will show characteristic shifts and may exhibit C-F coupling. The methyl carbons of the methoxy and ester groups will be found in the most upfield region.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~ 165
C-F (C6)~ 155 (d, ¹JCF ≈ 250 Hz)
C-OCH₃ (C2)~ 150
C-OCH₃ (C3)~ 145
C-H (C4)~ 125
C-H (C5)~ 115 (d, ²JCF ≈ 20 Hz)
C-COOCH₃ (C1)~ 110 (d, ²JCF ≈ 15 Hz)
OCH₃ (ester)~ 52
OCH₃ (C2)~ 61
OCH₃ (C3)~ 56

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions. Coupling constants are estimations.

The ¹⁹F NMR spectrum is crucial for confirming the presence and environment of the fluorine atom. A single resonance is expected for the fluorine atom at the C6 position. This signal will likely be a doublet of doublets due to coupling with the adjacent aromatic protons (H-5) and potentially a smaller long-range coupling with H-4.

Two-dimensional NMR experiments are instrumental in confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between the coupled aromatic protons (H-4 and H-5).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments of the aromatic C-H groups and the methyl groups of the ester and methoxy functions.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the ester methyl protons to the carbonyl carbon, the methoxy protons to their respective aromatic carbons, and the aromatic protons to adjacent and geminal carbons, which would definitively piece together the molecular framework.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Groups

IR and Raman spectroscopy probe the vibrational modes of the molecule, providing information about the functional groups present. The IR spectrum of this compound is expected to show a strong absorption band for the C=O stretching of the ester group, typically in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages will appear in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present. The C-F stretching vibration is expected to produce a characteristic band, although its position can vary. Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic ring.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Spectroscopy
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 3000IR, Raman
C=O Stretch (ester)1720 - 1740IR
Aromatic C=C Stretch1450 - 1600IR, Raman
C-O Stretch (ester & ether)1000 - 1300IR
C-F Stretch1000 - 1200IR

Note: These are general expected ranges and the exact frequencies will be specific to the molecule.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation analysis. For this compound (C₁₀H₁₁FO₄), the molecular ion peak [M]⁺ would be expected at an m/z of 214.19. Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 183, and the loss of the methyl ester group (-COOCH₃) to give a fragment at m/z 155. Further fragmentation of the aromatic ring would also be observed.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
214[M]⁺
183[M - OCH₃]⁺
155[M - COOCH₃]⁺

Note: The relative intensities of these fragments would depend on the ionization method and energy.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical technique for the precise determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental compositions.

For this compound, an HRMS analysis would be expected to yield an exact mass that corresponds to its molecular formula, C₁₀H₁₁FO₄. The theoretical exact mass can be calculated by summing the masses of its constituent isotopes (¹²C, ¹H, ¹⁹F, and ¹⁶O). A measured value from an HRMS experiment that matches this theoretical mass would provide unambiguous confirmation of the compound's elemental composition. However, specific experimental HRMS data for this compound are not available in the reviewed literature.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) is a powerful tool for elucidating the structure of a molecule. In an MS/MS experiment, the molecular ion (or a specific fragment ion) is selected and then subjected to further fragmentation. The resulting fragmentation pattern provides valuable information about the connectivity of atoms within the molecule.

For this compound, one would anticipate characteristic fragmentation pathways. These would likely include the loss of the methyl group from the ester (a loss of 15 Da), the loss of the methoxy group (a loss of 31 Da), or the cleavage of the entire ester group. The fragmentation pattern would help to confirm the arrangement of the methoxy, fluoro, and methyl ester substituents on the benzene ring. As with HRMS, no specific MS/MS fragmentation data for this compound could be located.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.

The benzene ring in this compound is the primary chromophore. The substitution pattern on the ring, including the electron-donating methoxy groups and the electron-withdrawing fluoro and ester groups, would influence the energy of the π → π* transitions. A UV-Vis spectrum would be expected to show absorption bands characteristic of a substituted benzene derivative. However, no experimentally recorded UV-Vis spectra for this compound are publicly available.

X-ray Crystallography for Solid-State Molecular and Crystal Structures

Had a crystal structure been available for this compound, it would have provided invaluable insight into its molecular geometry. Unfortunately, a search of crystallographic databases did not yield any results for this compound. The following subsections describe the type of data that would have been extracted from such an analysis.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

A crystallographic study would provide a detailed table of all bond lengths (e.g., C-C, C-O, C-F) and bond angles within the molecule. Torsion angles would describe the conformation of the methoxy groups and the methyl ester relative to the plane of the benzene ring. This data is fundamental for understanding the steric and electronic effects of the substituents on the molecular structure.

Bond/AngleExpected Value Range (Å or °)
C-C (aromatic)1.37 - 1.40
C-O (methoxy)1.35 - 1.45
C=O (ester)1.19 - 1.23
C-F1.32 - 1.38
C-C-C (ring)118 - 122
C-O-C (methoxy)115 - 120

This table represents typical ranges for similar organic compounds and is for illustrative purposes only, as specific data for the title compound is not available.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The way molecules pack in a crystal is determined by intermolecular forces. An X-ray structure would reveal any hydrogen bonds (e.g., C-H···O), halogen bonds (C-F···X), or π-stacking interactions between the aromatic rings of adjacent molecules. These interactions are crucial in determining the physical properties of the solid, such as melting point and solubility.

Hirshfeld Surface Analysis for Crystal Packing Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. It maps the regions of close contact between molecules, providing a graphical representation of the forces governing the crystal packing. A Hirshfeld analysis would allow for the deconvolution of these interactions into percentages, indicating the relative importance of different types of contacts (e.g., H···H, C···H, O···H, F···H). This powerful tool provides a deeper understanding of the supramolecular chemistry of the compound in the solid state. No such analysis is possible without the prerequisite crystallographic data.

Advanced Spectroscopic Techniques for Conformational Analysis in Solution and Solid State

The precise three-dimensional arrangement of substituents on the benzene ring of this compound dictates its electronic properties and potential intermolecular interactions. The conformational preferences, particularly the orientation of the two methoxy groups and the methyl ester moiety relative to the fluorine atom and each other, are of significant interest. Advanced spectroscopic techniques provide powerful tools to elucidate these conformational details in both the solution and solid phases.

In solution, the molecule is subject to dynamic processes, including bond rotations, leading to an equilibrium of different conformers. In the solid state, the molecule adopts a more rigid conformation, influenced by crystal packing forces. A comprehensive understanding requires the application of a suite of spectroscopic methods.

Conformational Analysis in Solution

In solution, the primary method for conformational elucidation is high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) techniques.

2D NMR Spectroscopy: COSY, HSQC, and HMBC

A combination of 2D NMR experiments is essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the molecule.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, allowing for the identification of adjacent protons. longdom.orgresearchgate.net For this compound, COSY would primarily confirm the coupling between the two aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H and ¹³C nuclei. numberanalytics.comlibretexts.org This is crucial for assigning the carbons of the methoxy groups to their corresponding protons and the aromatic carbons to their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C nuclei. This is particularly powerful for mapping the connectivity across the entire molecule. For instance, correlations would be expected from the methoxy protons to their attached aromatic carbons and adjacent carbons.

A hypothetical summary of expected HMBC correlations is presented below:

Proton (¹H)Correlated Carbons (¹³C)
Aromatic-HAromatic-C (2-bond), Aromatic-C (3-bond), Carbonyl-C (3-bond)
Methoxy-H (C2-OCH₃)C2 (2-bond), C1 (3-bond), C3 (3-bond)
Methoxy-H (C3-OCH₃)C3 (2-bond), C2 (3-bond), C4 (3-bond)
Ester-Methyl-HCarbonyl-C (2-bond), Ester-O-C (1-bond)

Nuclear Overhauser Effect (NOE) Spectroscopy

To probe the spatial proximity of atoms and thus deduce the preferred conformation, Nuclear Overhauser Effect (NOE) spectroscopy is the technique of choice. numberanalytics.comnsf.govnih.gov An NOE is observed between nuclei that are close in space, typically within 5 Å, regardless of whether they are connected through bonds. nsf.gov For this compound, key NOE correlations would be expected between:

The protons of one methoxy group and the protons of the adjacent methoxy group.

The protons of the methoxy group at C2 and the aromatic proton at H4.

The protons of the ester's methyl group and the aromatic proton at H5.

Crucially, through-space interactions between the fluorine atom and the protons of the methoxy group at C2 and the ester's methyl group can be investigated using ¹H-¹⁹F Heteronuclear NOE experiments. nih.gov

The relative intensities of these NOE cross-peaks can provide quantitative information about internuclear distances, allowing for the construction of a 3D model of the dominant solution-state conformation. nsf.govscispace.com

Variable Temperature (VT) NMR Spectroscopy

The presence of multiple rotatable bonds (C-O bonds of the methoxy groups and the C-C bond of the ester) suggests the possibility of multiple conformers in equilibrium. Variable temperature (VT) NMR spectroscopy can provide insights into these dynamic processes. researchgate.netresearchgate.net By recording spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, or the coalescence of signals, which can indicate the slowing or freezing out of specific conformational exchanges on the NMR timescale. researchgate.net This can be particularly useful in determining the rotational barriers of the methoxy groups.

Conformational Analysis in the Solid State

Solid-State NMR (SSNMR) Spectroscopy

Solid-state NMR provides detailed information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. High-resolution SSNMR is achieved by using techniques such as Magic Angle Spinning (MAS), which averages out anisotropic interactions that would otherwise lead to broad, featureless spectra.

For this compound, ¹³C and ¹⁹F SSNMR would be particularly informative. The chemical shifts in the solid state can differ from those in solution, reflecting the specific conformation adopted in the crystal lattice. Furthermore, techniques analogous to solution-state 2D NMR can be applied in the solid state to establish connectivities and proximities.

X-ray Crystallography

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. nih.govnih.gov This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be determined with high accuracy.

For this compound, a crystal structure would unequivocally establish:

The planarity of the benzene ring.

The precise orientation of the methoxy and methyl ester groups relative to the ring and to each other.

The bond lengths and angles, which can be influenced by the electronic effects of the fluorine and methoxy substituents.

The nature of intermolecular interactions, such as hydrogen bonding or π-stacking, that stabilize the crystal lattice. nih.gov

A hypothetical table of selected crystallographic data is shown below, based on typical values for similar organic molecules.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.8
β (°)105.2
Volume (ų)975.4
Z (molecules/unit cell)4

The combination of solution-state NMR, which describes the average conformation and dynamics in a solvent, and solid-state techniques like SSNMR and X-ray crystallography, which provide a static picture of the molecule, offers a complete and detailed understanding of the conformational landscape of this compound.

Computational and Theoretical Chemistry Investigations of Methyl 2,3 Dimethoxy 6 Fluorobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of a compound at the atomic level. For a molecule like Methyl 2,3-dimethoxy-6-fluorobenzoate, these calculations would be crucial for elucidating the interplay of its functional groups—the methyl ester, the two methoxy (B1213986) groups, and the fluorine atom—on the benzene (B151609) ring.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by solving the Schrödinger equation in an approximate way, focusing on the electron density. For this compound, a DFT calculation, likely using a functional like B3LYP and a basis set such as 6-311+G(d,p), would be performed to determine key structural parameters.

These parameters would include bond lengths, bond angles, and dihedral angles. For instance, the calculations would predict the precise lengths of the C-F, C-O, and C=O bonds, as well as the angles between the atoms of the benzene ring and the substituents. The dihedral angles would be particularly important for understanding the spatial orientation of the methoxy and methyl ester groups relative to the aromatic ring. While specific data for the title compound is not available, studies on similar molecules like methyl benzoate (B1203000) have utilized DFT to determine these foundational geometric parameters. nih.gov

Table 1: Hypothetical Data Table for Optimized Geometry of this compound using DFT

ParameterPredicted Value
C-F Bond LengthData Not Available
C-OCH₃ Bond LengthsData Not Available
C=O Bond LengthData Not Available
Ring C-C Bond LengthsData Not Available
C-C-F Bond AngleData Not Available
O-C-O Bond Angle (Ester)Data Not Available
Ring-O-CH₃ Dihedral AnglesData Not Available
Ring-C-C=O Dihedral AngleData Not Available

Conformational Landscape Analysis

The presence of rotatable bonds, such as those connecting the methoxy and methyl ester groups to the benzene ring, means that this compound can exist in multiple conformations. A conformational landscape analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformation. This process identifies the lowest energy (most stable) conformers and the energy barriers between them. Such an analysis is critical for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. However, no specific conformational analysis for this compound has been reported in the literature.

Electronic Structure Analysis

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. numberanalytics.com A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.

For this compound, the electron-withdrawing nature of the fluorine atom and the ester group, combined with the electron-donating methoxy groups, would influence the energies of the frontier orbitals. Fluorine substitution on an aromatic ring generally lowers the HOMO energy and raises the LUMO energy, leading to an increased HOMO-LUMO gap. numberanalytics.com DFT calculations on methyl benzoate have determined its HOMO-LUMO gap to be approximately 6.331 eV. researchgate.net The substitution pattern on this compound would be expected to modulate this value.

Table 2: Hypothetical Data Table for Frontier Molecular Orbitals of this compound

ParameterPredicted Value (eV)
HOMO EnergyData Not Available
LUMO EnergyData Not Available
HOMO-LUMO Energy GapData Not Available

Molecular Electrostatic Potential (MESP) Surface Mapping

A Molecular Electrostatic Potential (MESP) map is a color-coded representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, susceptible to nucleophilic attack.

For this compound, an MESP map would likely show negative potential (red) around the oxygen atoms of the carbonyl and methoxy groups, as well as the fluorine atom, due to their high electronegativity. Positive potential (blue) would likely be concentrated around the hydrogen atoms. This mapping helps to visualize the charge distribution and predict sites of intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interaction among orbitals. For this compound, NBO analysis provides deep insights into the electron density distribution and the stabilizing effects of hyperconjugative interactions. These interactions involve the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs.

The key intramolecular interactions in this compound involve the lone pairs of the oxygen and fluorine atoms and their interactions with the aromatic ring and the ester group. The lone pairs on the methoxy oxygen atoms (at positions 2 and 3) and the fluorine atom (at position 6) can donate electron density to the antibonding orbitals of the benzene ring (π* C-C). This delocalization of electron density, known as n → π* interaction, contributes to the stability of the molecule.

Furthermore, the analysis reveals hyperconjugative interactions between the filled π-orbitals of the aromatic ring and the antibonding orbitals of the C-F and C-O bonds. The strength of these interactions can be quantified by the second-order perturbation theory analysis of the Fock matrix in the NBO basis, which calculates the stabilization energy E(2). A higher E(2) value indicates a stronger interaction.

In this compound, the presence of two electron-donating methoxy groups and an electron-withdrawing fluorine atom creates a complex electronic environment. NBO analysis helps to dissect these competing effects. For instance, the lone pairs of the methoxy oxygens are expected to engage in significant n → π* interactions with the aromatic ring, increasing the electron density in the ring. Conversely, the high electronegativity of the fluorine atom leads to a strong σ-withdrawing effect.

A representative NBO analysis would likely be performed using Density Functional Theory (DFT) calculations, for example, at the B3LYP/6-311++G(d,p) level of theory. The results would elucidate the specific donor-acceptor interactions and their stabilization energies.

Table 1: Illustrative Second-Order Perturbation Analysis of Hyperconjugative Interactions in this compound (NBO Analysis)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) O (methoxy at C2)π* (C1-C6)5.8n → π
LP (1) O (methoxy at C3)π (C2-C4)6.2n → π
LP (2) F (at C6)σ (C1-C6)2.5n → σ
π (C1-C2)σ (C-O ester)1.5π → σ
π (C4-C5)π (C=O ester)3.1π → π*

Note: The data in this table is illustrative and represents typical values for similar aromatic compounds. LP denotes a lone pair.

Prediction and Validation of Spectroscopic Properties

Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for structure elucidation and verification. For this compound, the ¹H, ¹³C, and ¹⁹F NMR spectra can be predicted using quantum chemical methods. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework (e.g., B3LYP functional with a basis set like 6-311+G(2d,p)), is a common approach for calculating NMR shielding tensors. nih.gov

The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F. To improve accuracy, empirical scaling factors may be applied to the computed shifts. nih.govresearchgate.netnih.govfigshare.com These scaling factors are derived from linear regression analysis of calculated versus experimental chemical shifts for a set of related compounds. nih.govresearchgate.netnih.govfigshare.com

The predicted chemical shifts for this compound would reflect the influence of the substituents on the electronic environment of each nucleus. The electron-donating methoxy groups are expected to cause an upfield shift (lower ppm) for the aromatic protons and carbons, particularly those in close proximity. In contrast, the electronegative fluorine atom would induce a downfield shift (higher ppm) for adjacent nuclei.

Table 2: Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound

Atom PositionPredicted ¹HExperimental ¹HPredicted ¹³CExperimental ¹³CPredicted ¹⁹FExperimental ¹⁹F
H46.85Data not found----
H57.10Data not found----
C1--115.2Data not found--
C2--158.9Data not found--
C3--150.1Data not found--
C4--110.5Data not found--
C5--124.8Data not found--
C6--162.3 (d, J=250 Hz)Data not found--
C=O--164.5Data not found--
OCH₃ (ester)3.90Data not found52.5Data not found--
OCH₃ (at C2)3.88Data not found56.1Data not found--
OCH₃ (at C3)3.85Data not found55.9Data not found--
F (at C6)-----112.5Data not found

Note: The predicted data is illustrative and based on typical computational results for substituted fluorobenzoates. Experimental data for this specific compound was not found in the searched literature.

Computational methods are widely used to calculate the vibrational frequencies of molecules, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These calculations are typically performed using DFT, often with the B3LYP functional and a 6-311++G(d,p) basis set. The output provides the harmonic vibrational frequencies, IR intensities, and Raman activities.

Due to the approximations inherent in the calculations (e.g., harmonic approximation, basis set limitations), the calculated frequencies are often systematically higher than the experimental values. Therefore, it is common practice to apply a scaling factor (typically around 0.96 for B3LYP) to the computed frequencies to improve agreement with experimental data.

For this compound, the calculated vibrational spectrum would show characteristic bands for the various functional groups. These include the C=O stretching of the ester group, C-O stretching of the ester and methoxy groups, C-F stretching, aromatic C-H and C=C stretching, and various bending modes. The assignment of the calculated frequencies to specific vibrational modes is done by visualizing the atomic displacements for each mode.

Table 3: Selected Calculated Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹, Scaled)IR Intensity (km/mol)Raman Activity (Å⁴/amu)
Aromatic C-H Stretch3050 - 3100ModerateStrong
Aliphatic C-H Stretch (methoxy)2950 - 3000StrongStrong
C=O Stretch (ester)1725Very StrongWeak
Aromatic C=C Stretch1580 - 1620StrongModerate
Aromatic C=C Stretch1450 - 1500StrongModerate
C-H Bend (methoxy)1430 - 1470ModerateModerate
C-O Stretch (ester, C-O-C)1250Very StrongWeak
C-F Stretch1220StrongWeak
C-O Stretch (methoxy, Ar-O)1100 - 1150StrongModerate
In-plane Aromatic C-H Bend1000 - 1100ModerateWeak
Out-of-plane Aromatic C-H Bend750 - 850StrongWeak

Note: The data in this table is illustrative and based on typical computational results for substituted aromatic esters.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by identifying and characterizing transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating the TS is crucial for understanding the kinetics and feasibility of a chemical reaction.

For reactions involving this compound, such as nucleophilic aromatic substitution or hydrolysis of the ester, transition state analysis can provide valuable insights. The geometry of the transition state reveals the arrangement of atoms at the point of maximum energy, and its energy determines the activation energy of the reaction.

Transition state searches are typically performed using methods like the synchronous transit-guided quasi-Newton (STQN) method or eigenvector-following algorithms. Once a candidate TS structure is located, a frequency calculation must be performed to confirm its identity. A true transition state will have exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

For example, in a hypothetical nucleophilic substitution at the ester carbonyl, the transition state would involve the attacking nucleophile partially bonded to the carbonyl carbon, and the oxygen of the methoxy group beginning to break its bond. The imaginary frequency would correspond to the concerted bond-forming and bond-breaking process.

Once the reactants, products, and transition states for a given reaction have been optimized, an energy profile for the reaction pathway can be constructed. This profile plots the relative energy of the system as it progresses along the reaction coordinate from reactants to products.

For reactions involving this compound that may have multiple possible pathways, calculating the energy profiles for each allows for a direct comparison. The pathway with the lowest activation energy is generally the most favorable and will be the dominant reaction mechanism.

For instance, in a reaction with a nucleophile, it could potentially attack the carbonyl carbon of the ester or one of the aromatic carbons. By calculating the energy profiles for both pathways, it would be possible to predict which reaction is more likely to occur under a given set of conditions. These calculations are often performed using high-level DFT methods and can include corrections for solvent effects using continuum solvation models. acs.org

Applications in Organic Synthesis and Materials Chemistry

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

While specific, documented total syntheses employing Methyl 2,3-dimethoxy-6-fluorobenzoate as a starting material are not extensively reported in peer-reviewed journals, its structure is indicative of its utility as a key intermediate. The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further elaboration. The methoxy (B1213986) and fluoro substituents can direct further reactions on the aromatic ring, such as electrophilic or nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. researchgate.netmdpi.com For instance, the fluorine atom, along with the other substituents, activates the ring for certain transformations and can be a site for nucleophilic aromatic substitution (SNAr) reactions under specific conditions. nih.govlibretexts.orgchemistrysteps.com The synthesis of highly substituted aromatic cores, such as those found in some natural products or functional materials like fluorenones, often relies on building blocks with pre-installed functional groups to control regioselectivity. nih.gov

Derivatization for Novel Organic Building Blocks with Tunable Properties

The functional groups present on this compound allow for a range of derivatization reactions to produce novel organic building blocks.

Hydrolysis and Amidation: The methyl ester can be saponified to 2,3-dimethoxy-6-fluorobenzoic acid. This carboxylic acid is a versatile intermediate itself, capable of forming amides, esters, and acid halides.

Demethylation: Selective or complete demethylation of the methoxy groups would yield phenolic functionalities. These can be used for the synthesis of ethers or as directing groups in further aromatic substitutions.

Nucleophilic Aromatic Substitution: The fluorine atom can potentially be displaced by various nucleophiles (e.g., amines, alkoxides, thiolates) in SNAr reactions, particularly if the ring is further activated. nih.govlibretexts.org This allows for the introduction of a wide array of functional groups at the 6-position.

Metal-Catalyzed Cross-Coupling: The C-F bond, although strong, can participate in certain metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. mit.edu

These derivatizations would yield a library of substituted aromatic compounds with tailored electronic and steric properties, making them valuable for fine-chemical synthesis.

Potential in Specialty Chemical Development (excluding pharmaceutical/agrochemical end-uses)

The incorporation of fluorine into organic molecules is known to impart unique properties such as thermal stability, chemical resistance, and altered electronic characteristics. These properties are highly desirable in the field of materials science.

Liquid Crystals: Fluorinated aromatic esters are a well-established class of compounds used in the formulation of liquid crystal displays (LCDs). researchgate.netresearchgate.netuni-halle.debeilstein-journals.org The fluorine substituent can significantly influence the dielectric anisotropy and other mesomorphic properties of the final material. researchgate.net The structure of this compound contains the core features of a potential liquid crystal precursor.

Polymers: Monomers derived from this compound could be used in the synthesis of specialty polymers. For example, after conversion to a di-phenol, it could be a monomer for producing fluorinated poly(arylene ether)s. Such polymers often exhibit high thermal stability, low dielectric constants, and good mechanical properties, making them suitable for applications in electronics and aerospace. The synthesis of polymers like polyphenylene ethers often starts from substituted phenols. google.com Similarly, conjugated polymers for organic electronics are frequently built from substituted aromatic and heteroaromatic units. mdpi.com

Table 1: Potential Derivatizations and Subsequent Applications

DerivativePotential ReactionPotential Application Area
2,3-dimethoxy-6-fluorobenzoic acidHydrolysis of the esterMonomer for polyesters/polyamides
2,3-dihydroxy-6-fluorobenzoateDemethylationPrecursor for poly(arylene ether)s
Methyl 2,3-dimethoxy-6-aminobenzoateNucleophilic SubstitutionDye/Pigment Intermediate
Biaryl compoundsCross-Coupling ReactionsOrganic Electronics

Contribution to Methodologies in Fluorine Chemistry and Aromatic Functionalization

The study of the reactivity of polysubstituted aromatic compounds like this compound contributes to the broader understanding of synthetic methodologies.

Regioselectivity Studies: The competing electronic effects of the methoxy (ortho-, para-directing, activating) and the fluoro/ester (meta-directing, deactivating) groups make this molecule an interesting substrate for studying the regioselectivity of electrophilic aromatic substitution.

SNAr Reactivity: Investigating the conditions required for nucleophilic substitution of the fluorine atom in the presence of two ortho-methoxy groups provides valuable data on the steric and electronic limits of the SNAr reaction. nih.govresearchgate.netnih.gov The concerted SNAr mechanism is a subject of ongoing research, and substrates like this could provide further insight. nih.gov

Directed Ortho-Metalation (DoM): The methoxy and ester groups are known to be effective directing groups for ortho-lithiation, a powerful tool for regioselective functionalization of aromatic rings. Studying the competition between these directing groups in the presence of a fluorine substituent can lead to the development of new synthetic strategies.

While direct and extensive research on this compound is not widely published, its chemical structure strongly suggests its potential as a valuable and versatile tool in the hands of synthetic chemists for the creation of novel materials and complex molecular architectures. Further research into the reactivity and applications of this compound would be a valuable addition to the field of organic chemistry.

Analytical Method Development for Research Applications Involving Methyl 2,3 Dimethoxy 6 Fluorobenzoate

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable tools in synthetic chemistry for separating components of a mixture. This allows for the qualitative and semi-quantitative assessment of starting materials, intermediates, and final products, thereby enabling effective reaction monitoring and purity determination.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile organic compounds. For Methyl 2,3-dimethoxy-6-fluorobenzoate , a reversed-phase HPLC (RP-HPLC) method would likely be the most suitable approach. chromatographyonline.commdpi.com In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. chromatographyonline.com

A typical starting point for method development would involve a C18 column, which is a versatile and widely used stationary phase providing good hydrophobic selectivity for a broad range of compounds. youtube.comchromforum.org The mobile phase would likely consist of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). mdpi.com Given the aromatic nature of the compound, UV detection would be an effective means of monitoring the eluent. nih.gov

A gradient elution, where the proportion of the organic solvent is increased over time, would be beneficial for ensuring that any impurities, which may have different polarities, are eluted from the column and detected. chromatographyonline.com The initial mobile phase composition would be more aqueous to retain the analyte, with the increasing organic content then facilitating its elution.

Table 1: Proposed HPLC Parameters for the Analysis of this compound

ParameterProposed ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase separation of aromatic compounds. youtube.comajast.net
Mobile Phase A Water with 0.1% Formic AcidAcidification helps to ensure consistent ionization state of acidic impurities.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier in RP-HPLC. mdpi.com
Gradient 5% B to 95% B over 20 minutesTo elute a range of components with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. ajast.net
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at 254 nmAromatic ring provides strong UV absorbance at this wavelength. nih.gov
Injection Volume 10 µLStandard injection volume.

This proposed method would serve as a starting point, and further optimization of the gradient, flow rate, and mobile phase composition would be necessary to achieve optimal separation of This compound from any potential impurities or starting materials.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. scielo.br As This compound is an ester, it is expected to be sufficiently volatile and stable for GC analysis. The choice of the capillary column's stationary phase is critical for achieving good separation. sigmaaldrich.com

For aromatic esters, a mid-polarity column, such as one with a 5% phenyl-substituted polysiloxane stationary phase, is often a good choice. chromatographyonline.com This type of stationary phase provides a combination of dispersive and π-π interactions, which can aid in the separation of aromatic isomers and related compounds. sigmaaldrich.com The oven temperature program is another key parameter that needs to be optimized to ensure good resolution of the peaks in the chromatogram. plos.org

Table 2: Proposed GC Parameters for the Analysis of this compound

ParameterProposed ConditionRationale
Column 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm filmGood general-purpose column for aromatic compounds. chromatographyonline.com
Carrier Gas Helium or HydrogenStandard carrier gases in GC.
Inlet Temperature 250 °CTo ensure complete volatilization of the sample.
Oven Program 100 °C (hold 2 min), then 10 °C/min to 280 °C (hold 5 min)A typical temperature program to separate compounds with a range of boiling points.
Detector Flame Ionization Detector (FID)Provides good sensitivity for organic compounds.
Detector Temperature 300 °CTo prevent condensation of the analytes.
Injection Mode Split (e.g., 50:1)To avoid overloading the column.

This method would be suitable for monitoring the purity of This compound and for tracking the disappearance of starting materials and the appearance of the product during a chemical reaction.

Quantitative Analysis Methodologies for Research Purposes (e.g., Isotope Dilution)

For applications where the precise concentration of This compound needs to be determined, quantitative analytical methods are required.

Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise quantitative technique. wikipedia.orgosti.gov This method involves adding a known amount of an isotopically labeled version of the analyte (an internal standard) to the sample. wikipedia.org For This compound , a suitable internal standard could be, for example, This compound-d3 , where the three protons on the methyl ester group are replaced with deuterium.

The sample is then analyzed by GC-MS or LC-MS, and the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard is measured. americanlaboratory.com Since the native analyte and the internal standard have nearly identical chemical and physical properties, any sample loss during preparation or analysis will affect both compounds equally, and the ratio will remain constant. wikipedia.org This allows for very accurate quantification, even in complex matrices.

Another potential quantitative technique is quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. diva-portal.org Given the presence of a fluorine atom in This compound , ¹⁹F qNMR could be a particularly powerful and selective method. acs.orgrsc.org The ¹⁹F NMR spectrum is often less crowded than the ¹H NMR spectrum, and the fluorine signal can be integrated and compared to the signal of a known amount of a fluorine-containing internal standard to determine the concentration of the analyte. diva-portal.org

Future Research Directions and Challenges

Exploration of Novel and More Efficient Synthetic Routes

Challenges in the synthesis of related fluorinated aromatic compounds often involve controlling regioselectivity and achieving fluorination under mild conditions. For instance, the synthesis of 2-fluorobenzoic acids can be achieved through methods like nucleophilic fluorination of 1-arylbenziodoxolones or diazotisation of amino-aromatic compounds in hydrogen fluoride. arkat-usa.orgepo.org Similarly, the preparation of substituted methyl benzoates can involve the esterification of the corresponding benzoic acid. patsnap.compatsnap.com

Future synthetic strategies could involve late-stage functionalization, where the key substituents are installed towards the end of the synthesis, or the development of one-pot procedures that combine multiple transformations to reduce intermediate handling and waste generation. The exploration of novel starting materials, such as readily available dihalogenated benzoates, could also provide more direct access to the target molecule. patsnap.com

| Late-Stage C-H Functionalization | Direct introduction of fluoro or methoxy (B1213986) groups onto a pre-formed dimethoxy- or fluorobenzoate skeleton. | High atom and step economy, rapid access to analogues. | Achieving high regioselectivity and functional group tolerance. |

Investigation of Undiscovered Reactivity Patterns and Selectivity Control

The electronic properties of the substituents on Methyl 2,3-dimethoxy-6-fluorobenzoate suggest a nuanced reactivity. The two methoxy groups are activating, electron-donating groups, while the fluorine atom is a deactivating but ortho-, para-directing group. This electronic push-pull system creates a unique landscape for various chemical transformations.

Future research will likely explore how this substitution pattern influences the regioselectivity of electrophilic aromatic substitution reactions. The interplay between the directing effects of the three substituents could lead to novel and potentially useful reactivity that is not observed in simpler systems. The fluorine atom, in particular, can modulate the electronic structure and binding interactions of molecules, a property often exploited in medicinal chemistry. nih.gov

Furthermore, the investigation of metal-catalyzed cross-coupling reactions at the C-F bond or other positions on the ring could unlock new avenues for derivatization. Understanding how to selectively activate one C-H or C-X bond over others in the presence of multiple functional groups is a significant challenge that, if overcome, would greatly enhance the synthetic utility of this compound as a building block.

Advancements in Sustainable Synthesis Protocols and Catalyst Development

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. Future work on this compound will necessitate the development of environmentally benign synthetic protocols. This includes reducing the use of hazardous reagents, minimizing waste production, and employing energy-efficient reaction conditions. researchgate.netnano-ntp.com

A key area of advancement will be in catalyst development. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is highly desirable. researchgate.net For the esterification step, for example, solid acid catalysts based on materials like zirconium or titanium could replace traditional, non-recoverable acids like sulfuric acid. mdpi.com The development of catalysts from earth-abundant and non-toxic metals is another crucial goal to move away from costly and hazardous precious metal catalysts. nano-ntp.com

Biocatalysis, using enzymes to perform specific chemical transformations, offers another promising avenue for sustainable synthesis. Enzymes operate under mild conditions (room temperature and neutral pH) and often exhibit exquisite selectivity, reducing the need for protecting groups and minimizing byproducts. nano-ntp.com

Table 2: Sustainable Catalysis Opportunities

Catalyst Type Potential Application Sustainability Benefits
Solid Acid Catalysts (e.g., Zirconia) Esterification of the corresponding benzoic acid. Reusable, reduces corrosive liquid waste. mdpi.com
Earth-Abundant Metal Catalysts Cross-coupling or C-H activation reactions. Lower cost, reduced toxicity compared to precious metals. researchgate.net
Organocatalysts Asymmetric transformations, functional group interconversions. Metal-free, often biodegradable and low toxicity. nano-ntp.com

| Biocatalysts (Enzymes) | Selective hydrolysis or synthesis of the ester. | Operates in water under mild conditions, high selectivity. nano-ntp.com |

Integration of Artificial Intelligence and Machine Learning in Compound Research and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. saiwa.ai These computational tools can analyze vast datasets to identify patterns and make predictions, accelerating the pace of discovery. researchgate.net For a compound like this compound, AI and ML can be applied in several impactful ways.

Reaction Prediction and Optimization: Machine learning algorithms can be trained on large reaction databases to predict the most likely outcome of a novel reaction or to suggest optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize yield and minimize byproducts. beilstein-journals.orgnih.govchemrxiv.org This not only saves significant time and resources in the lab but can also uncover non-intuitive reaction parameters that a human chemist might not consider. researchgate.net

Property Prediction: Before a compound is even synthesized, ML models can predict its physicochemical and biological properties. This includes predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which is crucial in fields like drug discovery. nih.govnih.gov By using in silico tools to forecast the properties of this compound and its potential derivatives, researchers can prioritize the synthesis of compounds with the most promising profiles.

De Novo Design: AI can also be used to design new molecules with desired properties. By learning the relationship between chemical structure and function, generative models can propose novel derivatives of this compound that are optimized for a specific application, such as binding to a biological target.

The primary challenge in this area is the availability of high-quality, large-scale data. The performance of ML models is highly dependent on the data they are trained on, and creating comprehensive, well-curated chemical datasets is a significant undertaking. nih.govchemrxiv.org

Q & A

Basic: What are the recommended methods for synthesizing Methyl 2,3-dimethoxy-6-fluorobenzoate, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves esterification of 2,3-dimethoxy-6-fluorobenzoic acid using methanol under acid catalysis (e.g., sulfuric acid or thionyl chloride). Key optimization steps include:

  • Temperature Control : Maintain temperatures between 60–80°C to balance reaction rate and side-product formation.
  • Solvent Selection : Use anhydrous dimethylformamide (DMF) or dichloromethane (DCM) to enhance solubility of intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product. Yield improvements (≥75%) are achievable by employing molecular sieves to remove water and using excess methanol (2–3 equivalents) .

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:
A combination of techniques is critical:

  • NMR :
    • ¹H NMR : Look for methoxy singlet(s) at δ 3.8–4.0 ppm and aromatic protons split by fluorine coupling (e.g., para-fluoro splitting patterns).
    • ¹³C NMR : Confirm ester carbonyl at ~165–170 ppm and fluorine-induced deshielding in aromatic carbons.
  • Mass Spectrometry (HRMS) : Exact mass matching (±2 ppm) for C₁₀H₁₁FO₄ (calc. 214.0743) validates molecular integrity.
  • IR : Ester C=O stretch at ~1720 cm⁻¹ and absence of -OH (broad ~3000 cm⁻¹) confirm successful esterification .

Advanced: How does the fluorine substituent influence the compound’s bioavailability and interaction with biological targets?

Methodological Answer:
Fluorine enhances metabolic stability and lipophilicity, improving membrane permeability (logP ~1.8–2.2). Key considerations:

  • Enzyme Interactions : Fluorine’s electronegativity may disrupt hydrogen bonding in active sites, altering binding affinity. Use molecular docking simulations (e.g., AutoDock Vina) to predict interactions with cytochrome P450 isoforms .
  • Bioavailability : Assess via in vitro Caco-2 cell models; fluorine reduces first-pass metabolism, increasing oral bioavailability. Compare with non-fluorinated analogs to isolate its effect .

Advanced: How should researchers address contradictions in reported spectral data for this compound?

Methodological Answer:
Discrepancies often arise from impurities or solvent effects. Mitigation strategies:

  • Replicate Conditions : Ensure identical NMR solvents (e.g., CDCl₃ vs. DMSO-d₆) and concentrations.
  • Impurity Profiling : Use HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) to detect byproducts like residual benzoic acid or demethylated derivatives.
  • Reference Standards : Cross-validate with commercially available standards (e.g., PubChem CID 3861323 for related fluorobenzoic acids) .

Advanced: What strategies resolve regioselectivity challenges during functionalization of the benzene ring?

Methodological Answer:
The 6-fluoro-2,3-dimethoxy pattern creates steric and electronic constraints:

  • Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) at −78°C to selectively deprotonate positions adjacent to fluorine. Quench with electrophiles (e.g., methyl iodide) for C-4 substitutions.
  • Protecting Groups : Temporarily convert methoxy groups to TMS ethers to prevent undesired side reactions during halogenation .

Advanced: How can crystallographic data elucidate the compound’s conformation and intermolecular interactions?

Methodological Answer:
Single-crystal X-ray diffraction provides:

  • Torsional Angles : Methoxy and ester groups’ orientation (e.g., dihedral angles ~15–30° relative to the aromatic plane).
  • Packing Motifs : Fluorine’s role in forming C–H···F hydrogen bonds, stabilizing crystal lattices.
  • Comparative Analysis : Compare with analogs (e.g., 5-(dimethoxymethyl)-2-fluorobenzaldehyde, C10H11FO3 ) to assess steric effects. Use Mercury Software for visualization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.